Ravuconazole

概述

描述

准备方法

化学反应分析

科学研究应用

Antifungal Applications

1. Efficacy Against Fungal Infections

Ravuconazole exhibits potent antifungal activity, particularly against Candida species and other fungi. It has been shown to be more effective than fluconazole in several studies:

- Mucosal Candidosis : In a study evaluating its efficacy in treating mucosal candidosis, this compound demonstrated dose-dependent effectiveness. At a dosage of 25 mg/kg, it significantly reduced colony-forming units (CFUs) from various tissues compared to controls, outperforming fluconazole in clearing infections from the esophagus, stomach, and cecum .

- Pulmonary Candidosis : this compound was effective in reducing fluconazole-sensitive Candida albicans organisms in pulmonary models and demonstrated superior efficacy against fluconazole-resistant strains .

- Systemic Infections : In systemic candidiasis models, this compound was found to clear detectable C. albicans infections more effectively than fluconazole .

Antiparasitic Applications

2. Activity Against Leishmania and Trypanosoma

This compound has shown promising results in treating parasitic infections:

- Leishmaniasis : In vitro studies indicated that this compound inhibited the proliferation of Leishmania amazonensis, affecting the morphology and physiology of the parasites. The drug caused significant alterations in mitochondrial function, leading to increased reactive oxygen species and cell death .

- Chagas Disease : this compound demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease. Although its efficacy in murine models was limited due to a short half-life, its prolonged half-life in humans (>120 hours) suggests potential for effective treatment in human cases .

Pharmacokinetics and Safety Profile

This compound's pharmacokinetic properties enhance its therapeutic applications:

- Bioavailability : The drug has good bioavailability after oral administration, especially in its prodrug formulation (fosthis compound), which allows for effective treatment regimens .

- Safety : Clinical studies report that this compound has a favorable safety profile, with low toxicity compared to other antifungals. This aspect is crucial for patients with compromised immune systems or those requiring long-term therapy .

Comparative Efficacy with Other Antifungals

A comparative analysis highlights this compound's advantages over other antifungal agents:

| Drug | Efficacy Against Mucosal Candidosis | Efficacy Against Pulmonary Candidosis | Efficacy Against Fluconazole-resistant Strains |

|---|---|---|---|

| This compound | Superior (25 mg/kg) | Superior (against both sensitive and resistant strains) | Superior |

| Fluconazole | Limited | Moderate | Inferior |

| Itraconazole | Moderate | Comparable to fluconazole | Inferior |

Case Studies

Several case studies further illustrate the clinical utility of this compound:

- Case Study 1: Mucosal Candidosis Treatment : A patient with severe mucosal candidosis was treated with this compound at 25 mg/kg. The treatment resulted in significant reductions in fungal load across multiple sites, demonstrating the drug's effectiveness where traditional therapies failed .

- Case Study 2: Chagas Disease Management : In a clinical trial involving patients with Chagas disease, this compound was administered as part of a combination therapy regimen. Results indicated a notable reduction in parasitic load and improvement in patient symptoms over a treatment period of several months .

作用机制

拉武康唑的主要作用机制涉及抑制细胞色素 P450 14α-脱甲基酶,这是固醇生物合成途径中的酶 . 这种抑制导致麦角甾醇耗竭和 14α-脱甲基化前体积累,破坏真菌细胞膜的完整性,最终导致细胞死亡 . 拉武康唑对念珠菌属和其他致病真菌的强效活性归因于这种机制 .

相似化合物的比较

生物活性

Ravuconazole, a second-generation triazole antifungal agent, is primarily known for its potent activity against various fungal pathogens, particularly in the treatment of invasive fungal infections. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, efficacy in various clinical and experimental settings, and comparative studies with other antifungal agents.

This compound acts by inhibiting the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway in fungi. This inhibition leads to a depletion of ergosterol, which is essential for maintaining fungal cell membrane integrity. As a result, the disruption of membrane function ultimately leads to cell death. This compound's selectivity for fungal cells over mammalian cells contributes to its favorable safety profile.

In Vitro Studies

Numerous studies have demonstrated the broad-spectrum antifungal activity of this compound against various fungal species. Notably, it has shown significant efficacy against:

- Candida spp. : this compound displays superior activity compared to fluconazole and amphotericin B against clinical isolates of Candida species, including Candida albicans and Candida glabrata .

- Aspergillus spp. : The compound has also been effective against Aspergillus species, with reported minimum inhibitory concentrations (MICs) lower than those of conventional treatments .

- Leishmania spp. : Recent research highlights its potential against Leishmania amazonensis, where this compound inhibited promastigote proliferation with an IC50 value of 0.87 μM .

Mucosal Candidosis in SCID Mice

A pivotal study evaluated the efficacy of this compound in treating mucosal candidosis in SCID mice. The results indicated that this compound administered at 25 mg/kg significantly reduced colony-forming units (CFU) across various tissues compared to untreated controls and fluconazole-treated groups. Notably, 50% of mice treated with this compound were free from detectable C. albicans infection, showcasing its potential as an effective therapeutic option in immunocompromised hosts .

| Dosage (mg/kg) | CFU Reduction (Tissues) | % Mice Cured |

|---|---|---|

| 1 | Non-significant | 0% |

| 5 | Significant | 0% |

| 25 | Significant | 50% |

Comparative Efficacy with Other Antifungals

In a comparative study involving fluconazole and echinocandins for candidemia treatment, this compound was noted for its broader spectrum and higher efficacy. While fluconazole showed a mortality rate of 18.7%, this compound's impact on survival rates was not explicitly quantified but was inferred to be more favorable based on its broad activity .

Pharmacokinetics and Safety Profile

This compound exhibits a long half-life in humans (>120 hours), allowing for less frequent dosing compared to other antifungals like fluconazole. Its pharmacokinetic properties include good oral bioavailability and favorable absorption characteristics due to its lipophilicity . The safety profile is generally positive, with fewer adverse effects reported compared to older antifungal agents.

属性

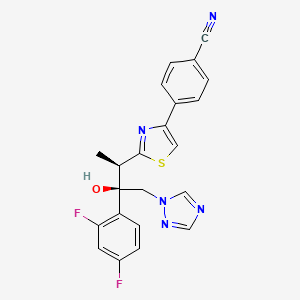

IUPAC Name |

4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHEYNNJWPQPX-RCDICMHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171329 | |

| Record name | Ravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182760-06-1 | |

| Record name | Ravuconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182760-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ravuconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182760061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ravuconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06440 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ravuconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAVUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YH599JWV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ravuconazole?

A: this compound targets the cytochrome P450-dependent enzyme lanosterol 14α-demethylase in fungal cells. [, , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death. [, , ]

Q2: Does this compound have fungicidal or fungistatic activity?

A: While primarily fungistatic, this compound can exhibit fungicidal activity depending on the fungal species, concentration of the drug, and site of infection. [, , ]

Q3: Is there information available on the molecular formula, weight, and spectroscopic data of this compound?

A: While the provided research doesn't delve into specific spectroscopic data, the molecular formula and weight are crucial for understanding the chemical properties and behavior of this compound. Further research in chemical databases and literature would be needed to acquire comprehensive spectroscopic information. []

Q4: How does this compound perform under various conditions?

A: this compound has shown stability under various conditions, but specific information on its compatibility with different materials and its stability profile across a range of temperatures, pH levels, and storage conditions is not explicitly detailed in the provided research. [, ] This information would be crucial for understanding the long-term stability of the drug and for developing suitable formulations.

Q5: Does this compound exhibit any catalytic properties, and are there any computational studies related to its mechanism of action?

A: The research primarily focuses on the antifungal activity of this compound and doesn't delve into potential catalytic properties. Computational studies, such as molecular docking simulations and QSAR modeling, could provide valuable insights into the binding interactions of this compound with its target enzyme and aid in the development of more potent and selective antifungal agents. []

Q6: How do structural modifications of this compound impact its antifungal activity and selectivity?

A: Understanding the structure-activity relationship (SAR) is crucial for drug development. While the provided research highlights the efficacy of this compound, it doesn't specifically address the impact of structural modifications on its activity, potency, and selectivity. [] Further research investigating different analogs and derivatives of this compound would provide invaluable information for optimizing its therapeutic profile.

Q7: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound's development, manufacturing, and distribution?

A7: The provided research focuses on the scientific aspects and doesn't specifically address SHE regulations related to this compound. Adherence to strict regulatory guidelines is paramount throughout the drug development process to ensure the safety of researchers, manufacturing personnel, and ultimately, the patients who will benefit from the treatment.

Q8: What is the in vivo activity and efficacy of this compound in preclinical models and clinical trials?

A: this compound has demonstrated promising efficacy in various preclinical models of fungal infections, including those caused by Candida spp., Aspergillus spp., and Cryptococcus neoformans. [, , , ] It has shown effectiveness in treating both mucosal and systemic fungal infections in animal models. [, ] Clinical trials have further supported its efficacy in treating onychomycosis. [, ]

Q9: What are the known resistance mechanisms to this compound and its cross-resistance with other antifungal agents?

A: Cross-resistance between this compound and fluconazole has been observed, particularly with Candida glabrata. [, , , ] Further research is crucial to understand the potential for the development of resistance with prolonged or widespread use of this compound, and to develop strategies to mitigate this risk. [, ]

Q10: What is the safety profile of this compound, including any potential long-term effects?

A: While the provided research mentions that this compound is generally well-tolerated, a comprehensive understanding of its toxicology and safety profile would necessitate long-term studies and post-marketing surveillance. []

Q11: Are there specific drug delivery strategies being explored to improve the targeting of this compound to specific tissues or cells?

A: While the research highlights the effectiveness of this compound in treating various fungal infections, it doesn't delve into specific drug delivery strategies being explored to enhance its targeting to specific tissues. [] Targeted drug delivery approaches could potentially improve the therapeutic index of the drug by maximizing its concentration at the site of infection while minimizing off-target effects.

Q12: What analytical methods are employed for the characterization, quantification, and monitoring of this compound in biological samples?

A: High-performance liquid chromatography (HPLC) is a key technique employed for analyzing this compound levels. [, ] The development and validation of accurate, sensitive, and specific analytical methods are essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.

Q13: What is known about the environmental impact of this compound and its degradation pathways?

A13: The provided research focuses on the pharmaceutical and pharmacological aspects of this compound, and doesn't include information about its environmental impact or degradation. Assessing the potential ecological effects of pharmaceuticals is important to ensure the sustainability of their use.

Q14: What is the significance of this compound's dissolution and solubility profile for its bioavailability and therapeutic efficacy?

A: Dissolution and solubility are critical parameters for oral drug absorption. [, ] Research on enhancing the dissolution rate and solubility of this compound in different media could contribute to improving its bioavailability and potentially expanding its therapeutic applications. []

Q15: What is known about this compound's interactions with drug transporters and drug-metabolizing enzymes?

A: this compound is known to be metabolized by the liver, and its interactions with drug-metabolizing enzymes, particularly the cytochrome P450 system, could lead to drug-drug interactions. [, , , ] Understanding these interactions is crucial for optimizing dosing regimens and minimizing the risk of adverse effects.

Q16: Are there any known alternatives or substitutes for this compound in the treatment of fungal infections?

A: The research highlights the unique properties of this compound, but it doesn't provide a direct comparison of its performance, cost, and impact with other antifungal agents. [] A comprehensive analysis of available treatment options would be valuable for clinicians and healthcare providers to make informed treatment decisions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。